molecular formula C5H3FN2O2 B1440019 3-Fluoro-5-nitropyridine CAS No. 1060804-39-8

3-Fluoro-5-nitropyridine

Cat. No.: B1440019
CAS No.: 1060804-39-8
M. Wt: 142.09 g/mol
InChI Key: LBPCMDALPLHBTE-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 142.09 .


Synthesis Analysis

The synthesis of 2- and 3-fluoropyridines from the amines has been achieved by diazotation in 60% hydrofluoric acid, decomposition of the fluoborates (Schiemann reaction), and decomposition of the fluosilicates . Specifically, 2-fluoro-5-nitropyridine has been synthesized from 2-amino-5-nitropyridine in 20-30% yield .


Molecular Structure Analysis

The molecular formula of this compound is C5H3FN2O2 . The InChI code is 1S/C5H3FN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully specified in the available resources .

Scientific Research Applications

Synthesis of Fluoropyridines

3-Fluoro-5-nitropyridine has been utilized in the synthesis of various fluoropyridines. A method for the synthesis of these compounds via fluorodenitration reaction is reported, mediated by tetrabutylammonium fluoride under mild conditions. This process is applicable to 2- or 4-nitro-substituted pyridines, demonstrating the versatility of this compound in creating different pyridine derivatives (Kuduk, Dipardo, & Bock, 2005).

Substitution Reactions

The compound is also effective in substitution reactions. An efficient method for the substitution of 3-fluoro-2-nitropyridine with various nitrogen-containing heterocycles and aliphatic amines is described. This process is characterized by its regioselectivity and moderate temperature requirements, showcasing the compound's utility in chemical synthesis (Culshaw et al., 2012).

Pyridine Nucleosides Synthesis

In the synthesis of pyridine nucleosides, which are related to 5-fluorouracil, this compound plays a crucial role. Its derivatives have been used to create various nucleosides, expanding the possibilities in pharmaceutical chemistry (Nesnow & Heidelberger, 1973).

Fluoro-Carbonylation Reactions

This compound derivatives are utilized in fluoro-carbonylation reactions. This process is important for preparing acyl fluorides, with the compound serving as an alternative to toxic gaseous formyl fluoride, demonstrating its significance in synthetic chemistry for producing a variety of acyl fluorides efficiently and safely (Liang, Zhao, & Shibata, 2020).

Protein Analysis

This compound has also been applied in biochemistry for the analysis of proteins. A procedure using this compound for the determination of N-terminal groups in peptides and proteins showcases its utility in biochemistry and molecular biology (Signor et al., 1969).

Radiofluorination in Medical Imaging

It has been employed in the field of medical imaging, specifically in the production of meta fluorinated pyridines for Positron Emission Tomography. This application demonstrates its relevance in creating radiopharmaceuticals for advanced imaging techniques (Brugarolas et al., 2016).

Safety and Hazards

3-Fluoro-5-nitropyridine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

3-Fluoro-5-nitropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of various derivatives. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of well-defined derivatives from alcohols, anilines, and amino acids . The compound’s high reactivity, attributed to the presence of both fluorine and nitro groups, makes it a valuable reagent in biochemical studies.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form derivatives with amino acids like glycine and phenylalanine suggests its potential impact on protein synthesis and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with sodium methoxide to form 2-methoxy-5-nitropyridine is an example of its reactivity and potential to modify biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it can form stable derivatives with various biomolecules, although some precautions are necessary due to its high reactivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate beneficial biochemical reactions, while higher doses could lead to toxic or adverse effects. The threshold effects and potential toxicity at high doses are important considerations in its application .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. Its role in the synthesis of amino acid derivatives indicates its influence on metabolic flux and metabolite levels. The compound’s interaction with enzymes like sodium methoxide highlights its potential to modify metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can significantly impact its biochemical effects and interactions with other biomolecules .

Properties

IUPAC Name

3-fluoro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPCMDALPLHBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677245
Record name 3-Fluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060804-39-8
Record name 3-Fluoro-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060804-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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